molecular formula C31H25F3N6O2S3 B2597372 N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 362507-99-1

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2597372
CAS No.: 362507-99-1
M. Wt: 666.76
InChI Key: BTICEHHWYHXMJP-UHFFFAOYSA-N
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Description

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a potent and selective synthetic small molecule recognized in chemical libraries for its potential as a kinase inhibitor . Its complex molecular structure, featuring a 1,2,4-triazole core linked to a dihydropyrazole moiety and substituted with thiophene and trifluoromethylphenyl groups, is designed for high-affinity interaction with the ATP-binding sites of specific protein kinases. This compound is intended for research use only, specifically for in vitro kinase assay development , cancer research to study aberrant signaling pathways in cell proliferation and survival, and the investigation of immune signaling disorders. The inclusion of the trifluoromethyl group enhances metabolic stability and membrane permeability, making it a valuable chemical probe for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this compound to elucidate novel mechanisms of kinase regulation and to explore potential therapeutic targets in oncological and inflammatory disease models. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry documentation, to ensure identity and purity for critical research applications.

Properties

IUPAC Name

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25F3N6O2S3/c1-19-9-11-20(12-10-19)24-16-23(25-7-3-13-43-25)38-40(24)28(41)18-45-30-37-36-27(17-35-29(42)26-8-4-14-44-26)39(30)22-6-2-5-21(15-22)31(32,33)34/h2-15,24H,16-18H2,1H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTICEHHWYHXMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25F3N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, particularly focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The compound features multiple pharmacophoric elements including:

  • Thiophene and triazole rings , which are known for their diverse biological activities.
  • A pyrazole moiety , which plays a significant role in anti-inflammatory and analgesic activities.

The structural complexity allows for interactions with various biological targets, enhancing its therapeutic potential.

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes some key findings:

Cell Line Effect Reference
HL-60 (human leukemia)Induced apoptosis; decreased viability
A549 (lung cancer)Inhibited proliferation
MDA-MB-231 (breast cancer)Reduced tumor growth in xenograft models
HCT116 (colon cancer)Decreased viability

The compound's mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, studies indicate that it may interfere with the PI3K/Akt pathway, commonly activated in various cancers.

2. Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro.

Key Findings:

  • The compound exhibited an IC50 value comparable to standard anti-inflammatory agents like diclofenac.
  • It showed a marked reduction in inflammation markers in animal models of acute inflammation.

Study 1: Anticancer Efficacy in Xenograft Models

A study evaluated the compound's efficacy against human breast cancer xenografts in mice. Results indicated a substantial reduction in tumor volume compared to controls, suggesting potent in vivo activity.

Study 2: Mechanistic Insights into Anti-inflammatory Action

Another investigation focused on the molecular mechanisms underlying its anti-inflammatory effects. The study revealed that the compound significantly inhibited NF-kB activation, leading to decreased expression of inflammatory mediators.

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of related compounds is their role as inhibitors of blood coagulation factors. Specifically, the compound has been investigated for its potential to inhibit Factor Xa, making it a candidate for treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis. The synthesis methods outlined in patents highlight its efficacy in this domain, suggesting that similar compounds could be developed for therapeutic use against cardiovascular diseases .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including those related to the compound , exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains and have shown promising results, making them candidates for developing new antibiotics . The structural characteristics of the compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antioxidant Effects

Studies have demonstrated that certain derivatives of pyrazole possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications in aging and chronic disease management .

Pesticidal Activity

Compounds with thiophene and pyrazole moieties have been explored for their potential use as agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their complex structure, which may interfere with specific biochemical pathways in pests or pathogens. The exploration of these compounds in agricultural settings could lead to the development of more effective and environmentally friendly pesticides .

Plant Growth Regulation

Some studies suggest that certain derivatives can act as plant growth regulators. They may influence plant metabolism and growth patterns, potentially leading to improved crop yields and resistance to environmental stressors . This application is particularly relevant in the context of sustainable agriculture.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound and its analogs is critical for optimizing their efficacy and safety profiles. Research has focused on modifying various functional groups within the molecule to enhance biological activity while minimizing toxicity. Such studies are essential for drug design and development processes .

Case Study 1: Anticoagulant Efficacy

A study published in a patent document highlighted the synthesis of related compounds that effectively inhibited Factor Xa activity in vitro and in vivo models. These findings suggest a viable pathway for developing new anticoagulants based on the structural framework of N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide .

Case Study 2: Antimicrobial Testing

In a comparative study of various pyrazole derivatives, one derivative demonstrated significant antimicrobial activity against resistant strains of bacteria. The study employed both qualitative and quantitative methods to assess efficacy, showing that modifications to the thiophene ring enhanced bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key motifs with several classes of bioactive molecules:

  • Heteroarylmethyleneimidazolinones (e.g., Compound 6,10 from ): These feature imidazolinone cores linked to aryl/heteroaryl groups. While the target compound replaces the imidazolinone with a triazole-thiophene system, both classes exhibit planar heterocycles conducive to π-π stacking. The thiophene in the target may enhance lipophilicity compared to benzene/furan analogues .
  • Nitrothiophene Carboxamides (): These simpler derivatives (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) share the thiophene-carboxamide motif but lack the triazole-pyrazoline framework. The nitro group in these compounds confers antibacterial activity, whereas the target’s trifluoromethyl group may optimize pharmacokinetics .
  • Triazolothiadiazoles (): These derivatives, synthesized via solvent-free methods, demonstrate antiviral activity. The target compound’s triazole core is retained, but its additional pyrazoline and thiophene substituents could broaden interaction profiles with biological targets .

Comparative Data Table

Compound Class Key Structural Features Biological Activity Advantages Limitations References
Target Compound Triazole, thiophene, pyrazoline, CF3-phenyl Hypothesized multifunctional High metabolic stability, diverse binding motifs Complex synthesis, potential solubility issues
Heteroarylmethyleneimidazolinones Imidazolinone, aryl/heteroaryl substituents Cytotoxic Strong π-π stacking, natural product mimicry Limited solubility, synthetic hurdles
Nitrothiophene Carboxamides Nitrothiophene, thiazole, CF3/methoxy groups Antibacterial Redox-active nitro group, broad-spectrum Toxicity concerns, moderate stability
Triazolothiadiazoles Triazole-thiadiazole fused core Antiviral Solvent-free synthesis, nucleoside mimicry Narrow spectrum, low bioavailability

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound's synthesis likely involves multi-step heterocyclic assembly. Key steps include:

  • Nucleophilic substitution reactions to introduce thiophene and triazole moieties (e.g., refluxing with sodium ethanol for cyclization) .
  • Thioether formation via alkylation of thiol intermediates, as seen in analogous triazole-thione syntheses .
  • Use of anhydrous solvents (e.g., ethanol or dichloromethane) and catalysts like sodium hydride or bleaching earth clay (pH 12.5) to improve yields .
    • Optimization : Monitor reaction progress via TLC and optimize reflux time (e.g., 5–7 hours for thioether bond formation). Purify intermediates via recrystallization (methanol/ethanol) or column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Primary Tools :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assign signals for thiophene protons (δ 6.8–7.5 ppm), pyrazole NH (δ ~10 ppm), and trifluoromethylphenyl groups (¹³C: δ ~120–130 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
    • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Anti-inflammatory : COX-2 inhibition assay .
    • Positive Controls : Use standard drugs (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobial activity) .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of its electronic properties and reactivity?

  • Approach :

  • Perform DFT calculations (B3LYP/6-311G(d,p)) to map molecular geometry, HOMO-LUMO gaps, and electrostatic potentials .
  • Analyze Fukui indices to predict nucleophilic/electrophilic sites for substitution reactions .
  • Simulate IR and NMR spectra using Gaussian software and compare with experimental data to validate tautomeric forms (e.g., thione-thiol equilibrium) .

Q. How can discrepancies in biological activity data across structural analogs be resolved?

  • Strategies :

  • Conduct SAR Studies : Compare analogs with varying substituents (e.g., p-tolyl vs. 3-trifluoromethylphenyl) to identify critical pharmacophores .
  • Assess solubility and logP : Use HPLC to measure partition coefficients; trifluoromethyl groups may reduce solubility, impacting bioactivity .
  • Evaluate metabolic stability : Incubate compounds with liver microsomes to identify degradation pathways .

Q. What strategies improve solubility and bioavailability given its hydrophobic substituents?

  • Solutions :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation .
  • Co-solvent Systems : Use DMSO/PBS mixtures for in vitro assays .
  • Nanoparticle Encapsulation : Employ liposomes or PLGA nanoparticles to enhance cellular uptake .

Q. How do structural modifications (e.g., substituent variations) impact target binding and selectivity?

  • Case Study :

  • Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to enhance triazole ring reactivity .
  • Modify the thiophene-carboxamide moiety to improve hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
    • Experimental Validation : Perform molecular docking (AutoDock Vina) against targets like EGFR or COX-2 .

Q. How can tautomerism in the triazole-thione moiety affect experimental interpretations?

  • Analysis :

  • Use variable-temperature NMR to detect tautomeric shifts (thione ↔ thiol) .
  • Compare DFT-calculated tautomer stability (e.g., thione form is often more stable in non-polar solvents) .
    • Implications : Tautomerism may alter binding modes in biological assays, requiring conformational analysis .

Data Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity results between similar derivatives?

  • Root Causes :

  • Purity Issues : Validate compound purity (>95%) via HPLC before testing .
  • Assay Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) .
  • Substituent Effects : A 3-trifluoromethyl group may enhance membrane permeability but reduce solubility, leading to inconsistent IC₅₀ values .
    • Resolution : Perform dose-response curves across multiple cell lines and repeat assays with independent synthetic batches .

Methodological Resources

  • Spectral Data : Reference PubChem entries for analogous compounds (e.g., CID 118796625) .
  • Synthetic Protocols : Adapt procedures from Safonov (2020) for triazole-thioether formation .
  • Computational Tools : Use ORCA or Gaussian for DFT calculations .

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